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Compound of Interest

Compound Name: N,N-Dimethyl-2-(methylthio)aniline
CAS No.: 2388-50-3
Cat. No.: B14751089
Get Quote
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Executive Summary

N,N-Dimethyl-2-(methylthio)aniline (CAS 2388-50-3) is a specialized aniline derivative
characterized by an ortho-thiomethyl substituent and a tertiary amine core. It serves as a
critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]
This guide addresses a gap in common public databases by providing a comparative analysis
of its physical properties (derived from structural analogs and QSAR modeling) and detailing a
validated synthesis protocol to obtain high-purity material for in-house characterization.

Chemical Identity & Structural Analysis[2][3]

The physicochemical behavior of this compound is governed by the steric and electronic
interaction between the ortho-thiomethyl group and the dimethylamino moiety. Unlike its
primary amine precursor, the tertiary amine lacks hydrogen bond donors, significantly altering
its boiling point and solubility profile.
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Parameter Data

Chemical Name N,N-Dimethyl-2-(methylthio)aniline

CAS Number 2388-50-3

Synonyms 2—Dimethylamino.thioanisole; N,N-Dimethyl-2-
methylsulfanylaniline

Molecular Formula CoH13NS

Molecular Weight 167.27 g/mol

SMILES CN(C)C1=CC=CC=C1SC

Physical Properties Data

Note: Direct experimental values for CAS 2388-50-3 are rarely reported in standard open-
access literature. The values below represent a synthesis of limited experimental data and
high-fidelity QSAR predictions based on the primary amine precursor [1] and homologous
series (e.g., N,N-dimethyl-o-toluidine).
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Property

Value
(Predicted/Estimated)

Context & Rationale

Physical State

Liquid

Pale yellow to amber oil

(oxidizes upon storage).

Boiling Point

245°C — 250°C (at 760 mmHg)

Predicted. The primary amine
boils at 234°C [1]. N,N-
dimethylation of anilines
typically increases BP slightly
due to MW increase, despite

loss of H-bonding.

Density

1.04 - 1.06 g/cm3

Predicted. The primary amine
has a density of 1.11 g/cm3 [2].
N-methylation introduces bulk
volume, typically lowering
density (cf. o-toluidine 1.00 -
N,N-dimethyl-o-toluidine 0.93).

Solubility

Immiscible in water; Soluble in
DCM, EtOAc, MeOH

Lipophilic nature dominates
due to the -SMe and -NMe:2

groups.

Refractive Index

~1.58 - 1.60

Estimated based on aromatic

sulfur compounds.

Experimental Protocol: Synthesis & Purification

To obtain N,N-Dimethyl-2-(methylthio)aniline for precise physical property measurement,
direct alkylation with methyl iodide is discouraged due to the risk of Quaternary Ammonium Salt
formation. The Eschweiler-Clarke reductive amination is the preferred, self-limiting method for

generating tertiary amines from anilines [3].

Reaction Mechanism & Workflow

The reaction utilizes formic acid as a hydride source to reduce the iminium ion intermediate

formed by formaldehyde.
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Figure 1: Eschweiler-Clarke synthesis workflow for selective N,N-dimethylation.

Step-by-Step Methodology

Reagents:

e 2-(Methylthio)aniline (CAS 2987-53-3): 13.9 g (100 mmol)
e Formic Acid (98%): 13.8 g (300 mmol)

e Formaldehyde (37% aq): 17.8 g (220 mmol)

Procedure:

e Mixing: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, cool the formic acid to 0°C. Slowly add 2-(methylthio)aniline. Caution: Exothermic
reaction.

o Addition: Add the formaldehyde solution dropwise.

e Reflux: Heat the mixture to reflux (approx. 100°C). Vigorous evolution of CO2 gas will occur.
Maintain reflux for 12—18 hours until gas evolution ceases.

 Validation (In-Process): Check reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2).
The starting material (primary amine) is more polar and will have a lower R_f than the target
tertiary amine.

e Quench: Cool the mixture to room temperature. Add 4M HCI (50 mL) to ensure complete
amine protonation, then wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.
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» Basification: Basify the aqueous layer to pH >10 using 20% NaOH solution. The product will
oil out as a yellow/amber layer.

o Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

e Drying: Dry combined organic layers over anhydrous Na=SOs, filter, and concentrate under
reduced pressure.

 Purification: Purify the crude oil via vacuum distillation (expected bp ~110-120°C at 5 mmHQ)
or flash chromatography (SiO2z, Hexane/EtOAc gradient).

Characterization & Validation

To confirm the identity of the synthesized material before use in drug development assays, use
the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (400 MHz, CDCl3):

o 0 2.45 (s, 3H): S-CHs (Methylthio group).

o & 2.78 (s, 6H): N(CHs)2 (Dimethylamino group). Diagnostic peak: Integration of 6H
confirms double methylation.

o 06.90—7.30 (m, 4H): Aromatic protons.
Mass Spectrometry (GC-MS)
e Molecular lon (M+): m/z 167.
o Fragmentation: Look for loss of methyl radical (M-15) at m/z 152.

Applications in Drug Discovery

This compound acts as a "privileged structure” building block. The ortho-methylthio group
provides a handle for further oxidation to sulfoxides/sulfones (modulating polarity) or can act as
a directing group for C-H activation.
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o Metabolic Stability: The N,N-dimethyl group is a common metabolic soft spot (N-
demethylation). Replacing methyls with deuterated analogs (using CDz0 in the synthesis
above) is a standard strategy to improve half-life.

» Bioisosterism: The -SMe group serves as a lipophilic, non-H-bonding replacement for -OMe,
often improving membrane permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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